4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate
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Overview
Description
The compound “4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate” is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a bromophenyl group (a benzene ring with a bromine atom), a methyl group (-CH3), and a triazolium olate group (a five-membered ring containing three nitrogen atoms, one carbon atom, and a negative oxygen atom). These functional groups suggest that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The electron-withdrawing bromine atom on the phenyl ring could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can hypothesize based on the functional groups present. The amino group could act as a nucleophile in substitution reactions, and the bromine atom could be replaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the presence of any chiral centers. Factors such as polarity, molecular weight, and the presence of aromatic rings could affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
- This compound is involved in the synthesis of novel 1,2,4-triazole derivatives that have been screened for antimicrobial activities. Several synthesized compounds exhibited good to moderate activities against a variety of test microorganisms, highlighting the potential use of such derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
- Another research study focused on the synthesis of 1,2,3-triazolo[1,5-a]pyridin-8-ium-3-olates demonstrates the compound's role in forming heterocycles that could be further explored for various scientific applications, potentially including materials science and drug discovery (Khazhieva et al., 2015).
Chemical Structure and Properties
- Studies on the crystal structure and chemical bonding of related triazole derivatives provide insights into the molecular geometry, hydrogen bonding, and other structural characteristics, which are crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Fun et al., 2011).
Antileishmanial Activity
- A study on 4-amino-1,2,4-triazole derivatives, including theoretical calculations and antileishmanial activity assays, has shown that certain derivatives exhibit remarkable activity against Leishmania infantum promastigotes. This suggests potential therapeutic applications of these compounds in treating leishmaniasis, a parasitic disease (Süleymanoğlu et al., 2017).
Fungicidal Activity
- Research on the synthesis and evaluation of fungicidal activity of monocyclic and fused 1,2,3-triazolium-5-olates has identified compounds with significant inhibitory effects on the growth of various strains of phytopathogenic fungi. These findings open up avenues for the development of new fungicidal agents to protect crops and ensure food security (Khazhieva et al., 2018).
Safety and Hazards
As with any chemical compound, handling “4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate” would likely require precautions to prevent exposure and ingestion. The specific safety and hazards would depend on factors like reactivity and toxicity, which are not available for this compound .
Future Directions
Mechanism of Action
Target of Action
Both compounds are derivatives of 1,2,3-triazole, a class of heterocyclic organic compounds. Compounds in this class have been found to interact with various biological targets, including enzymes and receptors, due to their ability to mimic the structure of natural substances .
Biochemical Pathways
1,2,3-triazole derivatives have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
1,2,3-triazole derivatives are generally well-absorbed and can be designed to have favorable pharmacokinetic properties .
Result of Action
1,2,3-triazole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The stability and activity of 1,2,3-triazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-methyl-1-oxidotriazol-1-ium-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-6-9(11)13(12-14(6)15)8-4-2-7(10)3-5-8/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXFWILEFXFBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=[N+]1[O-])C2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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